molecular formula C16H13ClO2 B1599861 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 6552-68-7

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B1599861
CAS No.: 6552-68-7
M. Wt: 272.72 g/mol
InChI Key: RESSHTKZHPRDTR-NYYWCZLTSA-N
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Description

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group attached to the prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mechanism involves the formation of an enolate ion from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde, leading to the formation of the chalcone after dehydration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, halogenated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, the compound can inhibit the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the chloro group, which may influence its chemical properties and applications.

    3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: The presence of a hydroxyl group instead of a methoxy group can significantly alter its solubility and reactivity.

The unique combination of the 4-chlorophenyl and 4-methoxyphenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSHTKZHPRDTR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194118
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41564-68-5, 6552-68-7
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41564-68-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC55908
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-METHOXYCHALCONE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-chlorobenzaldehyde and commercial 4-methoxyacetophenone, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one was obtained as yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: this compound is an organic compound belonging to the chalcone family. Its molecular formula is C16H13ClO2, and its molecular weight is 272.72 g/mol []. Various spectroscopic techniques have been employed to characterize its structure, including:

    Q2: What are the key findings regarding the antibacterial activity of this compound?

    A2: Research indicates that this compound demonstrates promising antibacterial activity []. A study utilizing combinatorial synthesis and screening methods identified it as a potential lead compound within a mini-library of aryl chalcones. The compound exhibited significant activity against tested bacterial strains, surpassing the activity of other synthesized compounds in the study.

    Q3: Has computational chemistry been used to study this compound?

    A3: Yes, computational studies have been conducted on this compound using Density Functional Theory (DFT) [, ]. These studies focused on:

      Q4: What is known about the molluscicidal activity of this compound and its derivatives?

      A4: Studies have investigated the molluscicidal activity of this compound derivatives against the land snail M. cartusiana []. Researchers synthesized a series of nicotinonitrile derivatives using the compound as a starting material. These derivatives, particularly nicotinonitrile-2-thiolate salts, showed promising molluscicidal activity, inducing mortality in the snails. Additionally, these compounds impacted biochemical parameters and caused histopathological changes in the snails' digestive glands.

      Q5: Have any studies explored the structure-activity relationship (SAR) of this compound?

      A5: While dedicated SAR studies specifically focusing on this compound might be limited, the research on its derivatives as molluscicides provides some insights []. The variations in the activity of different nicotinonitrile derivatives suggest that modifications to the parent chalcone structure can significantly influence its biological activity. Further investigations are needed to establish a comprehensive understanding of the SAR for this compound.

      Q6: What analytical techniques have been used to characterize and study this compound?

      A6: Several analytical techniques have been employed in the study of this compound:

      • Spectroscopic Methods: FTIR, 1H NMR, and 13C NMR are essential for structural elucidation [, ]. UV-Visible spectroscopy helps analyze electronic transitions and determine the compound's light absorption characteristics.

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